molecular formula C17H15NO3 B12444021 2-methyl-4-[(4-methylphenyl)carbonyl]-2H-1,4-benzoxazin-3(4H)-one

2-methyl-4-[(4-methylphenyl)carbonyl]-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B12444021
M. Wt: 281.30 g/mol
InChI Key: JPYZYBYDMWWEGH-UHFFFAOYSA-N
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Description

2-methyl-4-[(4-methylphenyl)carbonyl]-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound that belongs to the class of benzoxazinones This compound is characterized by its unique structure, which includes a benzoxazinone core substituted with a methyl group and a 4-methylphenyl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-[(4-methylphenyl)carbonyl]-2H-1,4-benzoxazin-3(4H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-aminophenol with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized to form the benzoxazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-[(4-methylphenyl)carbonyl]-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-4-[(4-methylphenyl)carbonyl]-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity. In cancer cells, it may interfere with signaling pathways, inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-methylbiphenyl-2-carboxylic acid
  • 4-methylpropiophenone
  • 2-(4-benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone

Uniqueness

2-methyl-4-[(4-methylphenyl)carbonyl]-2H-1,4-benzoxazin-3(4H)-one is unique due to its specific substitution pattern and the presence of both a benzoxazinone core and a 4-methylphenyl carbonyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

2-methyl-4-(4-methylbenzoyl)-1,4-benzoxazin-3-one

InChI

InChI=1S/C17H15NO3/c1-11-7-9-13(10-8-11)17(20)18-14-5-3-4-6-15(14)21-12(2)16(18)19/h3-10,12H,1-2H3

InChI Key

JPYZYBYDMWWEGH-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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